1,8-dibromo-3H-pyrazolo[3,4-c]quinoline

Catalog No.
S12543269
CAS No.
M.F
C10H5Br2N3
M. Wt
326.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-dibromo-3H-pyrazolo[3,4-c]quinoline

Product Name

1,8-dibromo-3H-pyrazolo[3,4-c]quinoline

IUPAC Name

1,8-dibromo-2H-pyrazolo[3,4-c]quinoline

Molecular Formula

C10H5Br2N3

Molecular Weight

326.97 g/mol

InChI

InChI=1S/C10H5Br2N3/c11-5-1-2-7-6(3-5)9-8(4-13-7)14-15-10(9)12/h1-4H,(H,14,15)

InChI Key

KYCQUXKWQJXDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(NN=C3C=N2)Br

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines, which are characterized by a fused pyrazole and quinoline structure. This compound features two bromine atoms at the 1 and 8 positions of the quinoline ring, which significantly influences its chemical properties and biological activities. Pyrazoloquinolines have garnered interest in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.

The chemical reactivity of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline can be attributed to the presence of the bromine substituents, which can participate in nucleophilic substitution reactions. Additionally, the compound can undergo various reactions typical of pyrazoles and quinolines, such as electrophilic aromatic substitution and cycloaddition reactions. The unique structure allows for modifications that can enhance its biological activity or alter its physicochemical properties.

Research has shown that compounds within the pyrazoloquinoline family exhibit a range of biological activities. For instance, some derivatives have been identified as potential inhibitors of haspin kinase, which is implicated in cancer progression . Other studies indicate that pyrazoloquinolines can inhibit nitric oxide production and exhibit anti-inflammatory properties by targeting inducible nitric oxide synthase and cyclooxygenase-2 pathways . The presence of bromine atoms may also enhance the lipophilicity and bioavailability of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline, making it a candidate for further pharmacological exploration.

Synthesis of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline can be achieved through various methods:

  • Friedländer Condensation: This classic method involves the condensation of an o-aminoaryl ketone with a suitable pyrazole derivative in the presence of an acid catalyst.
  • Multicomponent Reactions: Recent advancements include one-pot multicomponent reactions that allow for the simultaneous formation of multiple bonds to create complex structures efficiently.
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by utilizing microwave irradiation to promote chemical transformations under mild conditions .

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline has potential applications in medicinal chemistry due to its biological activities. It may serve as a lead compound for developing new pharmaceuticals targeting cancer and inflammatory diseases. Furthermore, its unique fluorescent properties could be explored in sensor applications for detecting specific biomolecules or environmental pollutants.

Interaction studies involving 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline have focused on its binding affinity to various biological targets. For example, docking studies have been utilized to predict how this compound interacts with kinases like haspin. These studies help elucidate structure-activity relationships and guide further optimization of the compound's pharmacological profile .

Several compounds share structural similarities with 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable ActivitiesUnique Features
1H-Pyrazolo[3,4-b]quinolinePyrazoloquinolineAnticancer, fluorescenceDifferent substitution patterns
3H-Pyrazolo[4,3-f]quinolinePyrazoloquinolineHaspin kinase inhibitionDifferent position of substituents
1-(4-phenylquinolin-2-yl)propan-1-oneQuinoline derivativeAnticancerContains a propanone moiety
Pyrazolo[4,3-c]quinolinesPyrazoloquinolineAnti-inflammatoryExhibits significant nitric oxide inhibition

The uniqueness of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline lies in its specific bromination pattern and resultant biological activity profile compared to other similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

326.88297 g/mol

Monoisotopic Mass

324.88502 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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